2-(3,4-Difluorophenyl)cyclohexan-1-one

Description

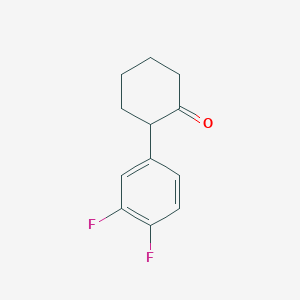

2-(3,4-Difluorophenyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a ketone group at the 1-position of the cyclohexane ring and a 3,4-difluorophenyl substituent at the 2-position.

Properties

Molecular Formula |

C12H12F2O |

|---|---|

Molecular Weight |

210.22 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H12F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |

InChI Key |

IZSPDJJTJLJPAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)cyclohexan-1-one typically involves the reaction of 3,4-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of cyclohexanone reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted phenylcyclohexanones.

Scientific Research Applications

2-(3,4-Difluorophenyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-(3,4-Difluorophenyl)cyclohexan-1-one and its analogues:

Key Observations:

- The trifluoromethyl group in compound 29 provides greater steric bulk and electron-withdrawing capacity than difluorophenyl, which may alter binding kinetics in enzyme interactions.

- Pharmacological Profiles: 2-MDCK’s methylamino group confers NMDA receptor antagonism, akin to ketamine, whereas the target compound’s lack of a basic group may limit similar activity . Difluorinated Curcumin’s extended conjugation system enables broad-spectrum enzyme inhibition, a feature less likely in the mono-substituted cyclohexanone structure of the target compound .

Analytical Characterization

Analytical methods for structural elucidation of cyclohexanone derivatives often include:

- GC-MS/LC-MS : Used for 2-MDCK to identify fragmentation patterns and molecular ions . For the target compound, fluorine substituents would produce distinct mass spectral signatures due to isotopic patterns.

- NMR: Fluorine atoms in this compound would cause characteristic splitting in $^{1}\text{H}$ and $^{13}\text{C}$ spectra, contrasting with the sharp singlet of 2-MDCK’s methylamino group .

- FT-IR/UV-Vis: The ketone carbonyl stretch (~1700 cm$^{-1}$) is common to all cyclohexanones, while fluorine’s inductive effect may slightly shift absorption bands compared to hydroxyl or methyl substituents .

Biological Activity

2-(3,4-Difluorophenyl)cyclohexan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanone structure substituted with a difluorophenyl group, which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms is significant as they can influence the compound's interaction with biological targets, enhancing its pharmacological properties.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains. The compound's mechanism involves inhibition of bacterial fatty acid synthesis pathways, which are critical for bacterial growth and survival.

- Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 5.6 µM | |

| Staphylococcus aureus | 7.2 µM | |

| Escherichia coli | 10.0 µM |

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response.

- Mechanism of Action : The compound's fluorinated structure allows it to bind effectively to hydrophobic pockets in target proteins, potentially inhibiting their activity and reducing inflammation.

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial effects of this compound were evaluated against several pathogenic bacteria. The study utilized standard broth microdilution methods to determine MIC values.

Findings : The compound exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. The results indicated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines.

Findings : The compound's ability to downregulate inflammatory markers supports its potential therapeutic use in conditions characterized by excessive inflammation.

Research Findings

A systematic review of literature reveals that compounds similar to this compound often exhibit enhanced biological activities due to their structural features. The fluorine substituents play a crucial role in modulating interactions with biological targets.

- Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Significant MIC against P.aeruginosa |

| 3-(3,4-Dichlorophenyl)cyclohexan-1-one | Moderate antibacterial | Less effective than difluoro analog |

| 3-(3,4-Dimethylphenyl)cyclohexan-1-one | Low antibacterial | Minimal activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.